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Chemical Identity & Structural Significance[1][2]
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Compound of Interest |

Compound Name: 2-Oxopropyl benzoate
CAS No.: 6656-60-6
Cat. No.: B1606548
- 7

2-Oxopropyl benzoate, also known as acetonyl benzoate, represents a classic

-acyloxy ketone. Its structure combines a reactive ketone moiety with a benzoate ester,
creating a "push-pull" electronic environment that makes the methylene protons highly acidic
and the carbonyls susceptible to diverse nucleophilic attacks.

Key Identifiers:

o |[UPAC Name: 2-Oxopropyl benzoate[1][2][3]

e Synonyms: Benzoic acid acetonyl ester; 1-(Benzoyloxy)-2-propanone[1][2]
e CAS Number: 6656-60-6[1][2][4][5][6]

e Molecular Formula:ngcontent-ng-c3230145110=""_nghost-ng-c1768664871="" class="inline
ng-star-inserted">

[2]14]

e Molecular Weight: 178.19 g/mol [2]

« SMILES:CC(=0)COC(=0)C1=CC=CC=C1
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Structural Insight: Crystallographic studies of 2-oxopropyl benzoate derivatives reveal a
preference for a synclinal conformation in the solid state.[7] This folding brings the carbonyl
oxygen of the ester and the ketone into proximity, influencing its reactivity in cyclization
reactions. The molecule serves as a "masked" form of hydroxyacetone (acetol), protecting the
unstable alcohol while retaining the reactivity of the ketone.

Historical Genesis & Synthetic Evolution

The history of 2-oxopropyl benzoate is intertwined with the development of

-hydroxy ketone chemistry in the early 20th century. Originally synthesized to stabilize the
volatile and polymerizable acetol, it has evolved into a strategic building block.

The Classical Era: Nucleophilic Substitution

The earliest and most robust route to 2-oxopropyl benzoate is the nucleophilic substitution of

-haloketones. This method, a variation of the Williamson ether synthesis logic but applied to
carboxylates, relies on the reaction of chloroacetone with sodium benzoate.

e Mechanism:

attack of the benzoate anion on the
-carbon of chloroacetone.

 Historical Challenge: Early chemists struggled with the "O-alkylation" vs. "C-alkylation"
competition (a common issue with enolizable ketones), but the use of carboxylate salts in
aprotic polar solvents heavily favors the desired O-ester product.

Modern Era: Green & Photochemical Methods

In the 21st century, synthesis has shifted towards efficiency and atom economy.

» Ultrasonic Acceleration: Recent protocols utilize ultrasonic irradiation to enhance the
solubility of sodium benzoate in organic solvents, reducing reaction times from hours to
minutes and suppressing side reactions like self-condensation of the haloketone.

 Visible-Light Photoredox: A cutting-edge approach involves the
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-arylation of enol acetates using aryl diazonium salts, mediated by ruthenium photocatalysts.
This method avoids volatile haloketones entirely, accessing the ester via a radical
mechanism.

Applications in Drug Development[9]

For the medicinal chemist, 2-oxopropyl benzoate is not the final target but a high-value
“linchpin" used to construct complex heterocyclic cores found in bioactive molecules.

The Heterocycle Builder

The 1,4-dicarbonyl-like character (masked) of the molecule makes it an ideal precursor for 5-
membered heterocycles:

o Oxazoles (Robinson-Gabriel Synthesis): Cyclodehydration of 2-oxopropyl benzoate
derivatives yields oxazoles, a scaffold found in numerous antibiotics and anti-inflammatory
drugs.

e Imidazoles: Reaction with ammonia or primary amines converts the ester-ketone motif into
an imidazole core, a ubiquitious pharmacophore (e.g., in antifungal azoles).

Case Study: BRL-26830A Analog Synthesis

In the development of

-adrenoceptor agonists (such as BRL-26830A), related acetonyl benzoate intermediates (e.qg.,
methyl 4-(acetonyl)benzoate) are synthesized via the reaction of phenylacetonitriles or similar
precursors.[2][8] The acetonyl group serves as a handle for reductive amination with chiral
amines, linking the lipophilic tail to the pharmacophore.

Photochemical "Caging"

2-Oxopropyl benzoate falls under the class of phenacyl-type esters, which are widely used as
photolabile protecting groups ("cages”). Upon UV irradiation, the ester bond cleaves via a
radical mechanism (often involving H-abstraction by the excited carbonyl), releasing the free
acid (benzoic acid) and the ketone byproduct. This property is exploited in controlled drug
release systems.
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Visualizing the Chemistry

The following diagram illustrates the dual synthetic pathways (Classical vs. Modern) and the
downstream transformation into critical heterocycles.
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Figure 1: Synthetic genesis and pharmacological utility of 2-Oxopropyl benzoate.
Experimental Protocols

Protocol A: Classical Synthesis (High-Throughput
Compatible)

Based on standard nucleophilic substitution methodologies.
Reagents:

¢ Chloroacetone (1.0 eq) [Caution: Potent Lacrymator]

¢ Sodium Benzoate (1.2 eq)

¢ Solvent: Acetone (reflux) or DMF (room temp)
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o Catalyst: Sodium lodide (0.1 eq, Finkelstein accelerator)
Procedure:

o Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Sodium
Benzoate (17.3 g, 120 mmol) in dry Acetone (150 mL).

e Activation: Add Sodium lodide (1.5 g, 10 mmol). Stir for 10 minutes to allow partial formation
of the more reactive iodo-species.

o Addition: Add Chloroacetone (9.25 g, 100 mmol) dropwise over 20 minutes. The solution
may turn slightly yellow.

o Reaction: Reflux the mixture for 4—-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the
disappearance of chloroacetone.

o Workup: Cool to room temperature. Filter off the NaCl precipitate. Concentrate the filtrate
under reduced pressure.

« Purification: Dissolve the residue in Ethyl Acetate, wash with saturated

(to remove benzoic acid) and brine. Dry over
. Distill under vacuum or recrystallize from ethanol if solid (mp ~35°C).
Validation Point: The appearance of a strong carbonyl stretch for the ester (~1720

) and the ketone (~1710

) in IR confirms the product.

Protocol B: Ultrasonic-Assisted Synthesis (Green
Method)

Optimized for speed and yield.
Procedure:

o Combine Chloroacetone (10 mmol) and Sodium Benzoate (11 mmol) in Acetonitrile (10 mL).
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» Place the reaction vessel in an ultrasonic bath (40 kHz).
e Sonicate at room temperature for 20-40 minutes.

o Result: Yields typically exceed 90% with minimal byproduct formation due to the efficient
mass transfer and localized heating effects of cavitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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